molecular formula C21H17FN6O3S B2960335 4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897759-01-2

4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2960335
CAS No.: 897759-01-2
M. Wt: 452.46
InChI Key: MAKLRGQIYWKMJD-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . Compounds containing 1,2,4-triazole rings are known to exhibit a wide range of biological activities and are present in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and heterocyclic rings. The 1,2,4-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,4-triazole ring, for example, is known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes: Research shows that compounds related to the triazolopyridazine class, including 4-fluoro-N derivatives, can be synthesized through various chemical routes. For instance, starting from appropriate azides, 4-amino-substituted 1,2,3-triazolo[4,5-d]pyridazines can be obtained, indicating a methodology for synthesizing compounds with similar structures (Biagi et al., 1999).

Pharmacological Applications

  • Anticonvulsant Activity

    Compounds in the triazolopyridazine family have been studied for their potential anticonvulsant activity. For instance, N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which share structural similarities, have been synthesized and tested for anticonvulsant properties, indicating potential applications in neurological disorders (Kelley et al., 1995).

  • Antimicrobial Activity

    The structure of 4-fluoro-N derivatives suggests potential for antimicrobial activity. Similar compounds, like thienopyrimidine derivatives, have been synthesized and shown pronounced antimicrobial activity, suggesting a possible application in combating bacterial infections (Bhuiyan et al., 2006).

Chemical Structure and Bonding

  • Structural Studies: Research into similar compounds, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, provides insights into the chemical structure and bonding, which can be fundamental in understanding the properties and potential applications of 4-fluoro-N derivatives (Kelley et al., 1995).

Potential in Drug Design

  • Drug Development: The structural versatility of triazolopyridazine derivatives suggests their potential utility in drug design. For instance, benzodiazepine N-nitrosoamidines, which are used in the synthesis of triazolo and imidazobenzodiazepines, indicate the possibilities for developing new drugs in this chemical class (Fustero et al., 2006).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by 1,2,4-triazole-containing compounds, it could be a promising candidate for drug discovery .

Properties

IUPAC Name

4-fluoro-N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3S/c22-16-6-4-15(5-7-16)21(29)23-11-10-19-25-24-18-8-9-20(26-27(18)19)32-13-14-2-1-3-17(12-14)28(30)31/h1-9,12H,10-11,13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKLRGQIYWKMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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